Paynantheine

Beschreibung

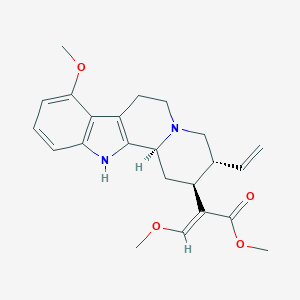

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZKIGWXPPFMRG-CYSPOEIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904742 | |

| Record name | Paynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4697-66-9, 1346-36-7 | |

| Record name | Paynantheine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4697-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paynantheine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAYNANTHEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLG43M4U5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Purification Methodologies for Paynantheine

Extraction Techniques from Natural Sources

The initial step in obtaining paynantheine from its natural sources involves various extraction techniques designed to selectively draw out the target compound from the plant material. These methods often leverage the solubility properties of this compound in different solvents.

Solvent Selection: Methanol (B129727) is frequently employed as an extraction solvent due to its efficacy in extracting alkaloids wikipedia.orgnih.govontosight.ai. Other polar solvents, such as ethanol (B145695) and water, are also utilized wikipedia.orgnih.gov. For the extraction of polar compounds like alkaloids, polar solvents are generally preferred over non-polar solvents, which are typically used for fatty acids and steroids wikipedia.org.

Extraction Methodologies:

Maceration: This conventional approach involves incubating coarsely powdered plant material in a chosen solvent for a period, often at least three days, with intermittent stirring to facilitate the extraction process. The liquid extract is then separated from the solid residue through filtration or decantation wikipedia.org. Maceration with methanol is a predominant technique for extracting M. speciosa wikipedia.orgontosight.ai.

Soxhlet Extraction: Another commonly used traditional method, Soxhlet extraction, is also applied, frequently in conjunction with methanol, to obtain alkaloid-rich extracts wikipedia.orgmitragynine.com.

Ultrasound-Assisted Extraction (UAE): Recognized as a "green" extraction method, UAE offers advantages such as reduced solvent volume and shorter extraction times wikipedia.orgnih.gov. Optimized UAE protocols, for instance, using methanol at 50 °C with a 1:10 feed-to-solvent ratio for 10 minutes, have demonstrated high alkaloid content yields mitragynine.com. Studies have shown that UAE can produce consistent mitragynine (B136389) content (7.22–9.40%) across various organic solvent extracts from M. speciosa leaves, yielding 0.22–1.92 g of dry extract nih.gov. Furthermore, UAE can significantly increase the yield of alkaloids like mitragynine, with reported increases up to 16.88% compared to extractions without ultrasonication nih.gov.

Accelerated Solvent Extraction (ASE): This is another modern "green" extraction technique used for isolating compounds from plant matrices wikipedia.orgontosight.ai.

Supercritical Fluid Extraction (SFE-CO2): SFE-CO2 utilizes carbon dioxide in its supercritical state, providing high solvating power without leaving residues. This method is employed for extracting various bioactive compounds from natural sources, relying on changes in pressure or temperature to separate the desired compounds. Typical yields for SFE-CO2 methods range from 0.3% to 0.9% wikipedia.orgmitragynine.com.

Extraction Process Example: A common approach for isolating alkaloids, including this compound, from Mitragyna speciosa involves heating powdered leaves to reflux in methanol, followed by filtration and repetition of the methanolic extraction. The combined methanolic extract is then concentrated under reduced pressure, and the dry residue is resuspended in an acidic solution (e.g., 20% acetic acid), washed with a non-polar solvent (e.g., petroleum ether), and subsequently basified with an aqueous solution (e.g., NaOH). The alkaloids are then extracted into an organic solvent like dichloromethane (B109758) wikidata.orguni.lu. This crude extract contains this compound along with other major and minor alkaloids wikidata.org.

Chromatographic Separation and Purification Strategies

Following initial extraction, chromatographic techniques are indispensable for separating this compound from the complex mixture of co-extracted compounds and achieving high purity.

Column Chromatography: Silica (B1680970) gel column chromatography is a widely utilized method for the isolation of this compound from crude plant extracts. Eluents such as mixtures of methanol in dichloromethane (e.g., 0–15% MeOH in dichloromethane) are commonly employed wikidata.org. After the removal of major alkaloid fractions, the remaining crude material can be re-subjected to silica gel column chromatography for the isolation of minor alkaloids idrblab.net. Other solvent systems for column chromatography include n-hexane, ethyl acetate (B1210297), and petroleum ether ontosight.ai. A specific example for mitragynine purification involved a mixture of n-hexane, ethyl acetate, and 25% ammonia (B1221849) in a 30:15:1 (v/v) ratio, achieving a purity of 86.46% nih.gov.

Countercurrent Separation (CCS) Techniques: Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) are well-established techniques in natural product research for the efficient enrichment and isolation of minor compounds wikipedia.org. These liquid-liquid chromatographic methods rely on the partitioning of sample components between two immiscible liquid phases. CPC, in particular, has proven advantageous for purifying alkaloids like mitragynine, capable of achieving purity levels up to 99% nih.gov. The success of these separations is highly dependent on the development and application of an appropriate biphasic solvent system, which can be challenging for non-polar compounds wikipedia.org.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): Both HPLC and SFC are powerful analytical and preparative tools for the separation of alkaloids. They have successfully resolved major components of Mitragyna speciosa extracts, including this compound, mitragynine, speciogynine (B3026189), and speciociliatine (B128378) nih.gov. SFC has been noted for its superiority among chromatographic techniques for analyzing M. speciosa components. The addition of ammonium (B1175870) acetate to the eluent has been shown to enhance the resolution and sensitivity of HPLC and SFC methods nih.gov.

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS/MS): This advanced analytical technique is crucial for the identification and characterization of various mitragynine congeners, including this compound, within complex leaf extracts nih.gov.

Advanced Isolation Protocols and Yield Optimization

Advanced isolation protocols focus on enhancing the efficiency, yield, and purity of this compound. These strategies often involve optimizing extraction parameters and employing multi-dimensional separation techniques.

Yield Optimization: Optimizing extraction parameters is critical for maximizing the yield and concentration of specific alkaloids. For instance, an optimized UAE method utilizing methanol at 50 °C for 10 minutes with a 1:10 feed-to-solvent ratio resulted in a high alkaloid content and an extraction yield of 30–36% mitragynine.com. In one reported isolation, 568 mg of this compound was obtained from 9.8 g of crude kratom extract wikidata.org.

Advanced Separation Strategies: Strategies for isolating minor compounds and improving purity include removing abundant matrix compounds before the main separation wikipedia.org. The development and refinement of two-dimensional countercurrent separation methods, as well as the establishment of online coupling between CPC and CCC, represent advanced protocols for efficient isolation wikipedia.org. These methods contribute to obtaining highly pure reference standards for research.

Purity Achievements: While specific purity percentages for isolated this compound are not consistently detailed across all studies, related alkaloids like mitragynine have been purified to high levels, with some CPC applications achieving up to 99% purity nih.gov, and column chromatography yielding 86.46% purity nih.gov. These examples highlight the potential for achieving high purity for this compound using similar advanced chromatographic techniques.

Compound Names and PubChem CIDs

Structural Elucidation and Spectroscopic Characterization of Paynantheine

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of paynantheine. Both proton (¹H) and carbon-13 (¹³C) NMR data provide a detailed map of the molecule's connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the various protons within its indole (B1671886) and quinolizidine ring systems. Key resonances include those for the aromatic protons of the indole ring, the vinyl group protons, and the methoxy (B1213986) group protons. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), have been instrumental in assigning these proton signals and establishing proton-proton and proton-carbon correlations, respectively. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm) (J in Hz) |

|---|---|---|

| 2 | 134.6 | |

| 3 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 | ||

| 16 | ||

| 17 | ||

| 18 | ||

| 19 | ||

| 20 | ||

| 21 | ||

| 22 | ||

| OCH₃-9 | ||

| OCH₃-17 | ||

| OCH₃-22 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique has been employed to accurately determine the molecular formula of this compound. The protonated molecule [M+H]⁺ of this compound shows an m/z value that confirms its molecular formula as C₂₃H₂₈N₂O₄. acs.orgfigshare.com

Tandem Mass Spectrometry (MS/MS): Fragmentation studies using tandem mass spectrometry provide valuable information about the structural components of this compound. By inducing fragmentation of the parent ion, characteristic fragment ions are produced that correspond to specific structural motifs within the molecule. This data helps to confirm the connectivity of the different ring systems and substituent groups. nih.govscirp.org

Infrared Spectroscopy and Other Spectroscopic Methods

Infrared (IR) Spectroscopy: The infrared spectrum of this compound reveals the presence of key functional groups. Characteristic absorption bands are observed for the N-H stretching of the indole ring, C-H stretching of aromatic and aliphatic groups, C=O stretching of the ester group, and C=C stretching of the aromatic ring and vinyl group. rsc.org These vibrational frequencies provide confirmatory evidence for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characteristic of its indole chromophore. The absorption maxima observed in the UV region are consistent with the electronic transitions within the indole ring system.

Optical Rotation Analysis

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. This property gives rise to optical activity, which is the ability to rotate the plane of polarized light.

Specific Rotation: The specific rotation of a chiral compound is a physical constant that is measured using a polarimeter. masterorganicchemistry.comwikipedia.org It is a characteristic property that can be used to distinguish between enantiomers and to assess the enantiomeric purity of a sample. The specific rotation value for this compound, along with its sign (dextrorotatory (+) or levorotatory (-)), is a key piece of data in defining its absolute stereochemistry.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govrsc.org The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. By comparing the experimental ECD spectrum of this compound with spectra calculated for different possible stereoisomers, the absolute configuration of the chiral centers can be determined. acs.orgnih.gov This technique has been crucial in definitively establishing the stereochemistry of this compound and its related alkaloids. acs.org

Biosynthesis of Paynantheine

General Monoterpenoid Indole (B1671886) Alkaloid Pathway

Paynantheine belongs to the monoterpenoid indole alkaloid (MIA) family, a diverse group of over 3,000 natural products. biorxiv.org The biosynthesis of all MIAs begins with precursors from two fundamental metabolic pathways: the shikimate pathway, which produces the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) or monoterpenoid secoiridoid pathway, which produces the terpene-derived precursor secologanin (B1681713). dergipark.org.trnih.gov

The defining step in MIA biosynthesis is the condensation of tryptamine and secologanin. dergipark.org.tr This reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR), leading to the formation of strictosidine, the universal precursor for all MIAs. frontiersin.org Following this, the enzyme strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose molecule from strictosidine, yielding the highly reactive strictosidine aglycone. frontiersin.orgnih.govacs.org This unstable intermediate serves as a critical branch point, leading to the various structural skeletons that characterize the MIA family, including the corynanthe type, to which this compound belongs. nih.govacs.org

| Precursor/Intermediate | Originating Pathway | Role |

|---|---|---|

| Tryptamine | Shikimate Pathway | Indole precursor for all MIAs |

| Secologanin | Monoterpenoid Secoiridoid Pathway (MEP) | Terpenoid precursor for all MIAs |

| Strictosidine | MIA Pathway | Central precursor formed from tryptamine and secologanin |

| Strictosidine Aglycone | MIA Pathway | Reactive intermediate and key branch point for MIA diversification |

Specific Enzymatic Steps and Intermediates in this compound Biosynthesis

The biosynthesis of this compound proceeds down the corynanthe-type alkaloid branch of the MIA pathway. Recent research in M. speciosa has elucidated key enzymes that construct this specific molecular scaffold. nih.govacs.org After the formation of the strictosidine aglycone, the pathway towards this compound involves several critical enzymatic transformations.

Two medium-chain alcohol dehydrogenases, identified as MsDCS1 and MsDCS2, act on the strictosidine aglycone to produce dihydrocorynantheine (B1227059) isomers. nih.govacs.org This reduction is a pivotal step in forming the core structure. Subsequently, an enol O-methyltransferase, MsEnolMT, catalyzes the methylation at the C-16 position of the dihydrocorynantheine intermediate to yield corynantheidine. nih.govacs.org

This compound is structurally distinguished from other related alkaloids by a vinyl group at C-20 (a Δ18(19) double bond). acs.orgnih.gov The formation of diverse structures like this compound is attributed to the action of various reductases and other modifying enzymes that act upon the central corynanthe skeleton. biorxiv.org While the complete sequence of enzymes leading to this compound is still under investigation, the pathway to its direct precursor, (20S)-corynantheidine, has been established. nih.govacs.org The final enzymatic step to introduce the C18-19 desaturation remains to be fully characterized.

| Enzyme | Abbreviation | Function in this compound Biosynthesis |

|---|---|---|

| Strictosidine Synthase | STR | Catalyzes the condensation of tryptamine and secologanin to form strictosidine. dergipark.org.trfrontiersin.org |

| Strictosidine β-D-Glucosidase | SGD | Hydrolyzes strictosidine to form the reactive strictosidine aglycone. frontiersin.orgnih.gov |

| Dihydrocorynantheine Synthase | MsDCS1 / MsDCS2 | Reduces the strictosidine aglycone to form dihydrocorynantheine isomers. nih.govacs.org |

| Enol O-methyltransferase | MsEnolMT | Catalyzes the methylation of the dihydrocorynantheine intermediate to yield corynantheidine. nih.govacs.org |

Stereochemical Considerations in this compound Biogenesis

The specific three-dimensional structure, or stereochemistry, of this compound is critical to its identity and is meticulously controlled by the enzymes in its biosynthetic pathway. The formal chemical name of this compound is methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate, which defines the absolute configuration at its chiral centers. caymanchem.comnih.gov

A key feature of many MIAs is the stereocenter at the C3 position. While the initial Pictet-Spengler reaction catalyzed by STR establishes a canonical 3S configuration, this compound possesses a non-canonical 3R configuration. nih.govbiorxiv.org Recent studies have uncovered the mechanism for this inversion, identifying an oxidase (MsCO) and a reductase (MsDCR) pair in M. speciosa that work in tandem to epimerize the 3S center to the 3R configuration. biorxiv.org

Furthermore, the stereochemistry at the C-20 position differentiates various corynanthe alkaloids. This compound has a 20S configuration. biorxiv.org The enzymes MsDCS1 and MsDCS2 play a crucial role in determining this stereochemistry during the reduction of the strictosidine aglycone, with their specific activities influencing the ratio of 20S and 20R isomers produced within the plant. nih.govacs.org

In Planta Distribution and Accumulation Research

Research into the distribution of alkaloids within the Mitragyna speciosa plant reveals that this compound is one of the major alkaloids, particularly in the leaves. biorxiv.orgplos.orgunnes.ac.id Its concentration in dried leaf material has been found to vary significantly, ranging from 0.3% to as high as 12.8% by dry weight. biorxiv.orgplos.org

Targeted metabolomic studies have confirmed that this compound, along with mitragynine (B136389) and speciogynine (B3026189), are the dominant alkaloid products found in the leaves of the plant. nih.govacs.org The accumulation of these compounds is highly compartmentalized. Aerial tissues such as the leaves and stems show the highest concentrations, while root tissues are notably deficient in this compound and its close structural relatives. nih.govacs.orgufl.edu Interestingly, the genes responsible for the early stages of the MIA pathway, including the formation of the strictosidine aglycone, are primarily expressed in the roots. acs.org This has led to the hypothesis that an early-stage intermediate is synthesized in the roots and then transported to the aerial parts of the plant, where the final biosynthetic steps to produce this compound and other major alkaloids occur. acs.org

| Plant Tissue | This compound Accumulation | Supporting Evidence |

|---|---|---|

| Leaves | High (Dominant alkaloid) | Concentrations reported between 0.3% and 12.8% of dry leaf weight. nih.govacs.orgbiorxiv.orgplos.org |

| Stem / Bark | Present in lower quantities than leaves | Aerial tissues show preferential accumulation. nih.govufl.edu |

| Roots | Very low to non-existent | Targeted metabolomics shows a lack of this compound in root tissue. nih.govacs.org |

Environmental Factors Influencing this compound Biogenesis

The production and accumulation of this compound in M. speciosa are not static but are significantly influenced by a range of environmental factors. The interplay between the plant's genetics and its environment leads to the wide variation in alkaloid content observed in different samples.

Of the factors studied, light intensity has been shown to have a direct impact on this compound concentration. biorxiv.orgresearchgate.net Research comparing kratom plants grown in different lighting conditions found that cultivation under shade cloth in a greenhouse maximized the accumulation of this compound. plos.orgnih.gov Specifically, this compound concentration per leaf dry mass was 40% greater in shaded greenhouse plants compared to those grown outdoors in full sun. biorxiv.orgresearchgate.net

| Environmental Factor | Effect on this compound Accumulation |

|---|---|

| Light Intensity | Concentration is maximized under shade conditions compared to full sun. biorxiv.orgplos.orgresearchgate.netnih.gov |

| Water Availability | Water stress is known to affect general alkaloid biosynthesis in M. speciosa. mdpi.com |

| Geography & Season | Contribute to significant variations in the overall alkaloid profile. nsf.govfrontiersin.org |

| Plant Age | The maturity of the plant can affect the relative concentrations of different alkaloids. frontiersin.org |

Total Synthesis and Chemical Modifications of Paynantheine

Enantioselective Total Synthesis Strategies

The creation of paynantheine in a laboratory setting requires precise control over its three-dimensional structure, a challenge addressed through enantioselective synthesis. A landmark synthesis of (+)-paynantheine, along with its related alkaloids (-)-mitragynine and (+)-speciogynine, was achieved by a route that establishes the core structure in a highly controlled manner. researchgate.netrsc.org This nine-step synthesis begins with 4-methoxytryptamine and is distinguished by two key strategic reactions. researchgate.net The initial and most critical step for controlling the molecule's stereochemistry is an enantioselective thiourea-catalyzed Pictet-Spengler reaction, which forms the essential tetrahydro-β-carboline ring system. researchgate.netrsc.orgresearchgate.net

Other strategies developed for the closely related mitragynine (B136389) scaffold are also highly relevant to this compound due to their shared corynanthe framework. One such approach employs an asymmetric Pictet-Spengler reaction in concert with a nickel-mediated cyclization to set key stereocenters. nih.govacs.org Another powerful strategy utilizes an organocatalytic Mannich-Michael reaction sequence. researchgate.netnih.gov This method uses a simple chiral catalyst, such as proline, to initiate a cascade of reactions that efficiently builds the complex ring system. nih.gov These varied strategies highlight the ingenuity required to assemble such complex natural products, providing different pathways to access the core structure and allowing for the synthesis of diverse analogues.

Key Synthetic Reactions and Methodologies

The successful synthesis of this compound and its relatives hinges on several powerful chemical reactions that form the alkaloid's characteristic rings and appendages.

Pictet-Spengler Reaction: This reaction is fundamental to the synthesis of a vast number of indole (B1671886) alkaloids, including this compound. It involves the reaction of a tryptamine (B22526) derivative with an aldehyde or ketone to form a tetracyclic β-carboline structure. smolecule.com In the synthesis of (+)-paynantheine, an enantioselective version using a thiourea (B124793) catalyst is employed to ensure the formation of the correct stereoisomer. researchgate.netrsc.org

Palladium-catalyzed Tsuji-Trost Allylic Alkylation: After the core ring system is established, this reaction is used to close the final D-ring of the molecule. researchgate.netrsc.org It is a reliable and versatile method for forming carbon-carbon bonds.

Ni(COD)₂-mediated Cyclization: In an alternative strategy for the corynanthe skeleton, a nickel-catalyzed Heck-type cyclization is used. nih.govacs.orgdergipark.org.tr This reaction forges the bond between the C(3) and C(15) positions, establishing the crucial cis-relationship between the substituents on the D-ring. dergipark.org.tr

Mannich-Michael Cascade: This organocatalytic sequence provides an elegant method for constructing the D-ring. nih.gov A proline catalyst initiates a Mannich-like reaction followed by an intramolecular Michael addition, forming two bonds and multiple stereocenters in a single, efficient process. nih.gov

Design and Synthesis of this compound Analogues

To better understand its biological function, researchers have used this compound's natural structure as a blueprint to design and synthesize novel analogues. google.comnih.gov This involves making specific, targeted changes to the molecule's functional groups or stereochemistry.

Key examples include the synthesis of 7-hydroxythis compound and This compound pseudoindoxyl . nih.govresearchgate.netresearchgate.net These analogues were created through specific chemical transformations, including the addition of a hydroxyl group to the indole ring (hydroxylation) and a significant rearrangement of the core structure to form a spiro-oxindole (the pseudoindoxyl rearrangement). google.comresearchgate.net The successful synthesis of these new compounds provides valuable tools for probing the molecule's interaction with biological targets. nih.gov

Structure-Activity Relationship (SAR) through Chemical Modification

Structure-activity relationship (SAR) studies are essential for understanding which parts of a molecule are responsible for its biological effects. By synthesizing analogues of this compound and comparing their activity to the parent compound, scientists can map out the key structural features required for function. nih.gov

The synthesis of 7-hydroxythis compound and this compound pseudoindoxyl was instrumental in extending the SAR for this class of alkaloids. nih.gov Pharmacological testing of these novel analogues revealed that the 7-hydroxy derivatives of this compound and its isomer speciogynine (B3026189) had reduced potency at the µ-opioid receptor (MOR) but retained similar potency at the δ-opioid receptor (DOR) when compared to 7-hydroxymitragynine. nih.govresearchgate.net Interestingly, unlike the pseudoindoxyl derived from mitragynine, this compound pseudoindoxyl did not show an improved potency at opioid receptors, indicating that the stereochemistry of the core scaffold significantly influences the effect of this modification. nih.govpurdue.edu Furthermore, studies on related alkaloids have shown that stereochemistry at the C-3 and C-20 positions is a key determinant of cytotoxicity. biorxiv.org

Strategies for Building Complex Alkaloid Frameworks

The construction of the intricate pentacyclic framework of corynanthe alkaloids like this compound requires robust and sophisticated synthetic strategies. capes.gov.bracs.org Classical approaches often involve building the molecule ring by ring, using key reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations to form the core ABC-ring system, followed by the construction of the D and E rings. nih.gov Modern strategies often feature cascade reactions, where multiple bonds and stereocenters are formed in a single step, greatly improving synthetic efficiency. nih.gov

Beyond traditional chemical synthesis, bio-inspired approaches are gaining prominence. Understanding the natural biosynthetic pathway—elucidating the specific enzymes like dehydrogenases and methyltransferases that the Mitragyna speciosa plant uses to construct these molecules—can provide a blueprint for laboratory synthesis. acs.org This has led to the development of cutting-edge strategies using metabolic engineering. Scientists can now engineer yeast to produce these complex alkaloids de novo, a method that not only provides access to the natural products but also opens the door to creating novel, non-natural analogues by introducing engineered enzymes or feeding the yeast modified precursor molecules. acs.org These advanced methods represent the frontier of alkaloid synthesis, merging chemistry with biology to create complex and valuable molecules.

Pharmacological Mechanisms and Receptor Interactions of Paynantheine Preclinical Research

Opioid Receptor Interactions

Paynantheine interacts with multiple opioid receptor subtypes, although its binding affinities and functional activities can vary depending on the specific receptor and the species being studied (e.g., human vs. rodent). nih.govplos.org Its profile is generally characterized by moderate to low affinity at opioid receptors compared to other kratom alkaloids like 7-hydroxymitragynine. arkleg.state.ar.usresearchgate.net

The interaction of this compound with the mu-opioid receptor (MOR) is complex, with studies reporting conflicting functional outcomes depending on the assay used. In radioligand binding assays, this compound demonstrates binding affinity for both human and rodent MOR. nih.govplos.org

However, functional assays have yielded divergent results. Bioluminescence resonance energy transfer (BRET) assays, which measure G-protein activation, identified this compound as a competitive antagonist at the human MOR (hMOR), while showing no agonistic or antagonistic activity at the rodent MOR. researchgate.netnih.govplos.org This antagonistic action is supported by in vivo studies where this compound was found to block morphine-induced antinociception and hyperlocomotion in mice. frontiersin.orgnih.gov Some research characterizes it as a low-potency competitive antagonist at the hMOR. researchgate.net

Conversely, other functional assays have suggested a different role. A GloSensor assay measuring cAMP inhibition, another downstream effect of G-protein activation, indicated that this compound could act as a partial to full agonist at opioid receptors. frontiersin.orgresearchgate.net This discrepancy highlights the sensitivity of functional assays to different cellular environments and signaling readouts.

| Receptor Subtype | Species | Binding Affinity (Ki) | Functional Activity | Source |

| Mu-Opioid (MOR) | Human | 0.41 ± 0.2 μM | Competitive Antagonist (BRET); Partial/Full Agonist (cAMP) | nih.govplos.orgfrontiersin.org |

| Mu-Opioid (MOR) | Rodent | 0.67 ± 0.08 μM | No Agonist/Antagonist Activity (BRET) | nih.govplos.org |

This compound's interaction with the delta-opioid receptor (DOR) appears to be species-dependent. nih.govplos.org Research indicates that this compound binds to the rodent DOR with a micromolar affinity of 4.3 ± 0.7 μM. nih.govplos.org In contrast, studies on human DORs (hDOR) found no measurable binding at concentrations under 10 μM. nih.govplos.org

| Receptor Subtype | Species | Binding Affinity (Ki) | Functional Activity | Source |

| Delta-Opioid (DOR) | Human | > 10 μM (No binding measured) | No appreciable activity | researchgate.netnih.govplos.org |

| Delta-Opioid (DOR) | Rodent | 4.3 ± 0.7 μM | Partial Agonist | arkleg.state.ar.usnih.govplos.org |

Investigations into this compound's effects on the kappa-opioid receptor (KOR) have also produced varied results. Binding assays have determined that this compound has a binding affinity for both human and rodent KORs, with Ki values of 2.6 ± 0.4 μM and 0.89 ± 0.3 μM, respectively. nih.govplos.org

Despite this binding affinity, some functional studies report that this compound exhibits no considerable activity at human KORs (hKOR). researchgate.net Conversely, other research using a live-cell functional assay that monitors forskolin (B1673556) stimulation suggested that this compound has agonistic activity at all three opioid receptors, including the KOR. thieme-connect.com This lack of consensus underscores the need for further research to clarify the functional consequences of this compound binding at the KOR.

| Receptor Subtype | Species | Binding Affinity (Ki) | Functional Activity | Source |

| Kappa-Opioid (KOR) | Human | 2.6 ± 0.4 μM | No appreciable activity / Agonist (conflicting reports) | researchgate.netnih.govplos.orgthieme-connect.com |

| Kappa-Opioid (KOR) | Rodent | 0.89 ± 0.3 μM | Not specified | nih.govplos.org |

A key aspect of the pharmacology of kratom alkaloids, including this compound, is their tendency to be G-protein biased agonists. frontiersin.orgnih.gov This means they activate the G-protein signaling pathway, which is associated with therapeutic effects like analgesia, without significantly recruiting β-arrestin-2. nih.govresearchgate.net The recruitment of β-arrestin is linked to many of the adverse effects of classical opioids.

Studies have characterized this compound as a G-protein-biased alkaloid at the opioid receptors. frontiersin.orgresearchgate.net Specifically, research has shown that kratom alkaloids are strongly G-protein biased at the mu, delta, and kappa opioid receptors. researchgate.net This signaling profile is thought to contribute to the unique effects of kratom compounds compared to traditional opioids, though the precise physiological consequences of this bias are still under investigation. openrepository.com

Serotonin (B10506) Receptor Binding and Functional Assays

In addition to its activity at opioid receptors, this compound interacts strongly with the serotonin receptor system, which may explain some of the reported mood-related effects of kratom. arkleg.state.ar.us Its structure, particularly the stereochemistry at the C-20 position, appears to be crucial for its serotonergic activity. nih.govfrontiersin.org

Preclinical research has identified the serotonin 1A (5-HT1A) receptor as a significant target for this compound. frontiersin.orgnih.gov Binding assays have demonstrated that this compound exhibits a high affinity for this receptor. nih.govacs.org One study found that at a concentration of 100 nM, this compound displaced 69.4% of the radioligand bound to 5-HT1A receptors, and at 10 μM, it displaced 98.7%. nih.gov

Interestingly, the functional activity at the 5-HT1A receptor appears to be primarily driven by a metabolite. In vitro functional assays suggest that this compound itself does not activate the canonical G-protein signaling pathway following binding. researchgate.net Instead, its in vivo 5-HT1A agonistic effects are likely due to its metabolite, 9-O-desmethylthis compound. nih.govacs.orgebi.ac.uk This is supported by in vivo studies in rats, where this compound induced behaviors consistent with 5-HT1A agonism (e.g., lower lip retraction and antinociception), which were blocked by a selective 5-HT1A antagonist. nih.govacs.orgebi.ac.uk This suggests that this compound may function as a prodrug for an active metabolite at this receptor.

| Receptor Subtype | Ligand | Binding/Functional Data | Finding | Source |

| 5-HT1A | This compound | High binding affinity (69.4% displacement at 100 nM) | Binds strongly but does not activate the receptor directly. | researchgate.netnih.gov |

| 5-HT1A | 9-O-desmethylthis compound | Functional Agonist | Believed to be responsible for the in vivo 5-HT1A agonistic effects. | nih.govacs.orgebi.ac.uk |

Other Serotonin Receptor Subtype Research

Beyond the 5-HT2B subtype, this compound's interactions with other serotonin receptors have been a subject of significant research, particularly focusing on the 5-HT1A receptor. mercer.edu In vitro displacement studies using [³H]8-OH-DPAT found that this compound has the highest binding affinity for the human 5-HT1A receptor among several tested kratom alkaloids, with a reported equilibrium dissociation constant (Kᵢ) of 32 nM. frontiersin.orgresearchgate.net

This compound also demonstrates affinity for other serotonin receptor subtypes, although to a lesser extent. nih.gov Relatively low affinities were observed for the 5-HT7 and 5-HT2A receptors, with Kᵢ values of 870 nM and 815 nM, respectively. nih.gov For other subtypes, such as 5-HT1B and 5-HT2C, the binding affinity was significantly lower, with Kᵢ values greater than 1.2 µM. nih.gov

Table 1: Binding Affinities (Kᵢ) of this compound at Human Serotonin Receptor Subtypes This table is interactive. Click on headers to sort.

| Receptor Subtype | Binding Affinity (Kᵢ) | Reference |

|---|---|---|

| 5-HT1A | 32 nM | frontiersin.orgresearchgate.net |

| 5-HT2B | High Affinity (Value not specified) | nih.govresearchgate.net |

| 5-HT2A | 815 nM | nih.gov |

| 5-HT7 | 870 nM | nih.gov |

| 5-HT1B | >1200 nM | nih.gov |

Adrenergic Receptor Profiling

The physiological effects of kratom alkaloids are understood to involve a complex polypharmacology that includes interactions with adrenergic receptors. nih.gov However, compared to its activity at serotonin receptors, this compound's interaction with adrenergic receptors is reported to be less pronounced. arkleg.state.ar.us While detailed adrenergic receptor binding profiles for this compound are not as extensively reported as for other alkaloids like mitragynine (B136389) or corynantheidine, its structural similarity to speciogynine (B3026189) suggests potential interactions. nih.govfrontiersin.org Speciogynine, a diastereomer of mitragynine that shares a key stereochemical configuration with this compound, displays non-selective binding affinities for alpha-2A, 2B, and 2C adrenergic receptors. nih.govfrontiersin.org This suggests that the stereochemistry at specific positions is important for binding to these receptor subtypes, though direct experimental data for this compound's affinity at these sites remains limited in the reviewed literature. frontiersin.org

Enzyme Modulation and Metabolic Interactions

This compound is subject to extensive metabolism and has been shown to interact with key drug-metabolizing enzymes. In vitro studies have demonstrated that this compound can inhibit cytochrome P450 enzymes. arkleg.state.ar.us Specifically, it has shown moderate inhibition of CYP2D6 and also acts as an inhibitor of CYP3A4. arkleg.state.ar.uswjgnet.com

The metabolism of this compound occurs through both Phase I and Phase II reactions. nih.gov Phase I metabolism involves processes such as the hydrolysis of its methyl ester group, O-demethylation at methoxy (B1213986) group positions, and subsequent oxidation or reduction. nih.govfrontiersin.org Following these initial transformations, the resulting metabolites can undergo Phase II metabolism, which consists of conjugation reactions to form glucuronide and sulfate (B86663) products. nih.gov

Table 2: Enzyme Interactions and Metabolism of this compound This table is interactive. Click on headers to sort.

| Interaction Type | Enzyme/Process | Details | Reference |

|---|---|---|---|

| Enzyme Inhibition | CYP2D6 | Moderate in vitro inhibition | arkleg.state.ar.us |

| Enzyme Inhibition | CYP3A4 | In vitro inhibition | arkleg.state.ar.us |

| Metabolic Pathway | Phase I Metabolism | Hydrolysis, O-demethylation, oxidation, reduction | nih.govfrontiersin.org |

In Silico Molecular Modeling and Ligand Design Approaches

In silico research, including molecular docking and modeling, has been employed to predict and analyze the binding mechanisms of this compound at various biological targets. These computational approaches provide insights into potential therapeutic applications and interactions.

Several studies have used molecular docking to explore this compound's potential in different therapeutic areas. One such study investigated the binding of this compound and other Mitragyna alkaloids to receptors in the angiogenic pathway, such as VEGF, TGFB, WNT, and NOTCH, to evaluate their potential for anticancer activity. emanresearch.org Another in silico study predicted the molecular interactions between this compound and the hERG potassium channel, which is crucial for cardiac function. researchgate.net The results suggested that this compound is likely a weak hERG blocker, with a computed free energy of binding of –6.06 kcal/mol. researchgate.net

Further computational studies have explored this compound's potential as a breast cancer therapy via interactions with the estrogen receptor alpha and the p53-MDM2 pathway. phcogj.com Additionally, its potential as an antidepressant has been examined through docking studies with the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and monoamine oxidase (MAO). unair.ac.id The PHASE in silico platform was also used to generate a binding profile for this compound, which successfully predicted its binding to the mu-opioid receptor, a finding that was later experimentally verified. plos.org

Table 3: Summary of In Silico and Molecular Modeling Studies Involving this compound This table is interactive. Click on headers to sort.

| Study Focus | Target(s) | Key In Silico Finding | Reference |

|---|---|---|---|

| Anticancer Potential | VEGF, TGFB, WNT, NOTCH Receptors | This compound adopts a binding pose suggesting potential anticancer activity via the angiogenic pathway. | emanresearch.org |

| Cardiac Safety | hERG Potassium Channel | Predicted to be a weak hERG blocker with a binding free energy of -6.06 kcal/mol. | researchgate.net |

| Breast Cancer Therapy | Estrogen Receptor Alpha, p53-MDM2 | Investigated as a potential inhibitor for breast cancer treatment. | phcogj.com |

| Antidepressant Potential | SERT, DAT, MAO | Examined for potential interactions relevant to antidepressant activity. | unair.ac.id |

Preclinical Pharmacological Investigations of Paynantheine

Antinociceptive Research Models

The antinociceptive, or pain-relieving, properties of paynantheine have been explored through several animal research models. Studies have shown that this compound possesses antinociceptive activity, although the precise mechanisms are still under investigation and subject to some conflicting reports. realbotanicals.comnanohemptechlabs.com

One area of research has focused on its interaction with the serotonin (B10506) system. In vivo studies in rats have demonstrated that this compound can induce antinociception. nih.govebi.ac.ukresearchgate.net These effects were blocked by a selective 5-HT₁A receptor antagonist, suggesting that its pain-relieving properties may be mediated through this receptor, independent of the opioid system. nih.govebi.ac.ukresearchgate.net this compound and its metabolite, 9-O-desmethylthis compound, are thought to be responsible for these 5-HT₁A receptor agonistic effects. nih.gov

However, other research points towards an interaction with opioid receptors. Some studies suggest that this compound acts as a partial agonist at mu-opioid receptors, which may contribute to its analgesic properties. biosynth.comarkleg.state.ar.us In one study, this compound was found to block morphine-induced antinociception, which could indicate a competitive interaction at the mu-opioid receptor. nih.govnih.gov

Contrasting results have been observed in common antinociceptive assays. For instance, some research indicates that this compound was inactive in the tail-flick assay, a test measuring response to thermal pain, even at high doses. nih.gov Conversely, other reports suggest that its analgesic effects are indeed mediated via the μ-opioid receptor. arkleg.state.ar.us These discrepancies highlight the complexity of this compound's pharmacology and the need for further research to clarify its mechanism of action in pain modulation.

| Research Model | Finding | Implied Mechanism | Citation |

| Rat Antinociception Model | Induced antinociception. | 5-HT₁A Receptor Agonism (Opioid-Independent) | nih.govebi.ac.ukresearchgate.net |

| Tail-Flick Assay (Mice) | Did not produce robust antinociception. | Limited µ-opioid receptor agonist activity. | nih.govnih.gov |

| Morphine-Induced Antinociception (Mice) | Blocked morphine's antinociceptive effects. | Possible µ-opioid receptor antagonism or partial agonism. | arkleg.state.ar.usnih.govnih.gov |

| In Vitro Receptor Binding | Acts as a partial agonist on mu-opioid receptors. | Mu-opioid receptor interaction. | biosynth.com |

Investigations into Reduction of Alcohol Consumption in Animal Models

Preclinical studies using animal models have investigated the potential of this compound to reduce alcohol consumption. nih.govsmolecule.comacs.org Systemic injections of this compound have been shown to decrease voluntary alcohol intake in mouse models of both moderate and binge drinking. nih.govacs.org

The mechanism appears to be complex and may involve the δ-opioid receptor (δOR). nih.govacs.org For instance, the derivatives 7-hydroxythis compound and 7-hydroxyspeciogynine, which show potency at the δOR, dose-dependently decreased alcohol consumption in wild-type mice. nih.govnih.gov This effect was absent in δOR knockout (KO) mice, strongly suggesting the involvement of this receptor in mediating the reduction of alcohol intake. nih.govnih.gov

Interestingly, this compound itself was also found to decrease alcohol consumption in δOR KO mice, indicating that while the δ-opioid receptor plays a role, other mechanisms are also involved. nih.gov In a conditioned place preference (CPP) paradigm, a model used to study the rewarding or aversive properties of substances, this compound produced an aversion at a dose of 10 mg/kg after a limited number of conditioning sessions. nih.govnih.govresearchgate.net

| Animal Model | Key Finding | Potential Mechanism | Citation |

| Mouse Two-Bottle Choice Paradigm | This compound (10 and 30 mg/kg) reduced alcohol intake. | Involvement of δ-opioid receptor and other mechanisms. | acs.org |

| δ-Opioid Receptor Knockout (KO) Mice | 7-hydroxythis compound did not reduce alcohol consumption, but this compound did. | δOR is key for derivatives; this compound utilizes additional pathways. | nih.gov |

| Conditioned Place Preference (CPP) in Mice | Produced aversion at 10 mg/kg in a limited CPP paradigm. | Aversive properties may contribute to reduced consumption. | nih.govnih.govresearchgate.net |

Exploratory Biological Activities

The potential of this compound as an anti-cancer agent has been explored in several in vitro studies. Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, though its potency varies. biorxiv.orgresearchgate.netresearchgate.net

In studies on nasopharyngeal carcinoma (NPC) cell lines (HK-1 and C666-1), this compound on its own showed weak to moderate inhibitory effects. biorxiv.orgresearchgate.net However, its efficacy was significantly enhanced when used in combination with the chemotherapy drug cisplatin (B142131). biorxiv.orgbiorxiv.org In HK-1 cells, this compound sensitized the cells to cisplatin by approximately two-fold. biorxiv.org The sensitization effect was more pronounced in C666-1 cells, increasing up to five-fold at higher concentrations of this compound, suggesting a cell-type-specific interaction. biorxiv.org This indicates that this compound could act as a chemosensitizer, making cancer cells more susceptible to conventional chemotherapy. biorxiv.orgnih.gov

Further research into its mechanism suggests that this compound may help to reverse multidrug resistance in cancer cells. nih.gov Docking studies have predicted that this compound binds to ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which are proteins that pump drugs out of cancer cells, leading to resistance. nih.gov this compound was found to be more effective than morphine in its cytotoxic effects against resistant gastric (EPG85.257RDB) and breast (MCF7MX) cancer cells. nih.gov Its effect on reducing the expression of the ABCB1 gene and protein suggests it could be a candidate for overcoming drug resistance in cancer therapy. nih.gov

In another study, this compound exhibited weak cytotoxic properties towards the human hepatoma cell line (HepG2) and the normal human liver cell line (HL-7702). researchgate.net

| Cell Line | Study Type | Result | Citation |

| Nasopharyngeal Carcinoma (HK-1, C666-1) | Cytotoxicity Assay | Weak to moderate inhibition as a single agent. | biorxiv.orgresearchgate.net |

| Nasopharyngeal Carcinoma (HK-1, C666-1) | Combination Therapy | Sensitized cells to cisplatin, increasing its efficacy. | biorxiv.orgbiorxiv.org |

| Resistant Gastric (EPG85.257RDB) & Breast (MCF7MX) Cancer | Cytotoxicity & Gene Expression | Showed greater cytotoxicity than morphine; reduced ABCB1 expression. | nih.gov |

| Human Hepatoma (HepG2) & Normal Liver (HL-7702) | Cytotoxicity Assay | Exhibited weak cytotoxic properties. | researchgate.net |

Direct research on the specific immunomodulatory effects of isolated this compound is limited. However, studies on extracts of Mitragyna speciosa, which contain this compound, suggest potential activity in this area. abap.co.innih.govdergipark.org.tr

Methanolic extracts of M. speciosa have been shown to possess anti-inflammatory properties and can influence the immune response of macrophages, which are key cells in the body's defense system. abap.co.innih.govdergipark.org.tr These extracts can inhibit the release of pro-inflammatory mediators. nih.gov For example, a methanolic extract of kratom was found to downregulate inflammatory responses in macrophages by inhibiting Toll-like receptor 4 (TLR-4) signaling and increasing the production of the anti-inflammatory cytokine IL-10. dergipark.org.tr

While this compound is a component of these extracts, it is important to note that other alkaloids and compounds within the plant, such as isopteropodine (B127867) and mitraphylline, have also been identified as having immunomodulatory or anti-inflammatory effects. christophersorganicbotanicals.comresearchgate.net Therefore, the observed immunomodulatory activity of the whole extract cannot be attributed solely to this compound without more targeted research.

Beyond its antinociceptive and anti-addiction potential, this compound has been investigated for other specific pharmacological actions. One notable reported effect is its activity as a smooth muscle relaxant. christophersorganicbotanicals.comnih.gov This property is not shared with its isomer mitragynine (B136389), highlighting how small structural differences can lead to distinct biological activities. nih.gov

This compound also demonstrates a broad receptor interaction profile. It has been shown to have a high affinity for serotonin receptors, specifically 5-HT₁A and 5-HT₂B subtypes, and moderate affinity for 5-HT₂A and 5-HT₇ receptors. nih.govopenrepository.com Furthermore, it interacts with adrenergic receptors, though with lower affinity compared to its serotonin receptor interactions. nih.govopenrepository.com Another study notes that this compound may have partial antagonist effects at the µ-opioid receptor and partial agonist effects at the δ-opioid receptor. arkleg.state.ar.us

Additionally, this compound has been identified as a moderate inhibitor of the metabolic enzyme CYP2D6 in vitro, which could have implications for drug interactions. arkleg.state.ar.us

Metabolic Fate and Biotransformation Research of Paynantheine

Phase I Metabolic Pathways

Phase I metabolism of paynantheine involves several key biochemical reactions that modify its structure. Studies have shown that these pathways are analogous to those of its diastereomer, mitragynine (B136389). nih.govresearchgate.net The primary Phase I reactions identified for this compound include:

O-demethylation: This reaction occurs at the methoxy (B1213986) groups located at the C-9 and C-17 positions of the molecule. frontiersin.orgresearchgate.net

Hydrolysis: The methyl ester group at the C-16 position undergoes hydrolysis, which is a common metabolic route for kratom alkaloids. frontiersin.orgresearchgate.net

Oxidation and Reduction: Following O-demethylation, the molecule can be further metabolized through oxidation to a carboxylic acid or reduction to an alcohol. frontiersin.orgresearchgate.net Specifically, oxidation can lead to the formation of a carboxy group at C-17, and the molecule can also be reduced at the C-16 and C-17 positions. nih.gov

These transformations result in a variety of metabolites, demonstrating an extensive metabolic breakdown of the parent compound. frontiersin.org

Phase II Metabolic Pathways

Following the structural modifications of Phase I, this compound metabolites undergo Phase II conjugation reactions. frontiersin.org These reactions involve the attachment of endogenous molecules to the metabolites, which significantly increases their water solubility and facilitates their elimination from the body. researchgate.net For this compound and its Phase I products, the observed Phase II pathways are:

Glucuronidation: Several Phase I metabolites are conjugated with glucuronic acid to form glucuronides. nih.govresearchgate.net

Sulfation: The formation of sulfate (B86663) conjugates is another identified Phase II pathway for this compound metabolites. nih.govresearchgate.net

These conjugation reactions represent the final steps in the detoxification and clearance process of the alkaloid. researchgate.net

Identification and Characterization of this compound Metabolites

Detailed analysis using liquid chromatography-linear ion trap mass spectrometry (LC-MS) on rat and human urine has successfully identified a number of Phase I metabolites of this compound. nih.gov These findings confirmed that the dehydro analogs of mitragynine metabolites found in the urine of kratom users were indeed metabolites of this compound. nih.govresearchgate.net

Below is a table of the identified Phase I metabolites of this compound.

| Metabolite Name | Metabolic Reaction(s) |

|---|---|

| 9-O-demethyl PAY | O-demethylation |

| 16-carboxy PAY | Hydrolysis |

| 9-O-demethyl-16-carboxy PAY | O-demethylation, Hydrolysis |

| 17-O-demethyl PAY | O-demethylation |

| 17-O-demethyl-16,17-dihydro PAY | O-demethylation, Reduction |

| 9,17-O-bisdemethyl PAY | O-demethylation (x2) |

| 9,17-O-bisdemethyl-16,17-dihydro PAY | O-demethylation (x2), Reduction |

| 17-carboxy-16,17-dihydro PAY | Oxidation, Reduction |

| 9-O-demethyl-17-carboxy-16,17-dihydro PAY | O-demethylation, Oxidation, Reduction |

Data sourced from Philipp et al. (2010). nih.gov

In Vitro Metabolic Stability and Enzyme Inhibition Studies

In vitro studies using human liver microsomes (HLMs) and specific cytochrome P450 (CYP) enzymes are essential for predicting a compound's metabolic fate and its potential for drug-drug interactions.

Metabolic Stability: Studies on the in vitro metabolic stability of kratom alkaloids in human intestinal microsomes (HIMs) and human liver microsomes (HLMs) have provided insights into their rate of metabolism. This compound, along with other 3S configuration alkaloids like mitragynine and speciogynine (B3026189), was found to be more rapidly metabolized compared to alkaloids with a 3R configuration. mdpi.com The in vitro half-life (t1/2) for this compound was determined to be:

In HIMs: 22.1 minutes mdpi.com

In HLMs: 28.5 minutes mdpi.com

This relatively rapid metabolism in liver and intestinal microsomes suggests that this compound is susceptible to significant first-pass metabolism. mdpi.com

Enzyme Inhibition: this compound has been evaluated for its inhibitory effects on major human CYP450 enzymes. Such inhibition can lead to clinically significant drug-drug interactions if co-administered with drugs metabolized by the same enzymes. Research has shown that this compound exhibits a moderate inhibitory effect on certain CYP isoforms. nih.govarkleg.state.ar.us

The table below summarizes the in vitro inhibitory activity of this compound against various CYP450 enzymes.

| CYP450 Isoform | Inhibitory Potency (IC50) | Classification |

|---|---|---|

| CYP2D6 | 6.0 µM | Moderate Inhibition |

| CYP3A4/5 (Midazolam as substrate) | 7.9 µM | Moderate Inhibition |

| CYP3A4/5 (Testosterone as substrate) | > 45 µM | Weak/Negligible Inhibition |

| CYP1A2 | > 45 µM | Weak/Negligible Inhibition |

| CYP2C8 | > 45 µM | Weak/Negligible Inhibition |

| CYP2C9 | > 45 µM | Weak/Negligible Inhibition |

| CYP2C19 | > 45 µM | Weak/Negligible Inhibition |

Data sourced from Kamble et al. (2019) and NaPDI. nih.govnapdi.org

These findings suggest that this compound has the potential to cause drug interactions with medications that are primarily metabolized by CYP2D6 and, to some extent, CYP3A4/5. nih.govarkleg.state.ar.us

Comparative Metabolic Profiling with Other Alkaloids

The metabolism of this compound is often compared to that of other co-occurring kratom alkaloids, particularly its diastereomers.

Comparison with Mitragynine: this compound is the dehydro analog of mitragynine. nih.gov Studies have demonstrated that this compound is metabolized through the same fundamental pathways as mitragynine, including O-demethylation and hydrolysis, followed by glucuronidation and sulfation. nih.govresearchgate.net The metabolites identified for this compound correspond to the dehydro versions of mitragynine metabolites. nih.gov However, pharmacokinetic studies in humans have shown differences; this compound, like other 3S alkaloids, exhibits a longer terminal half-life (24–45 h) compared to 3R alkaloids. mdpi.com

Comparison with Isothis compound (B10860736): Isothis compound is a diastereomer of this compound. researchgate.netnih.gov Research comparing their metabolism in rats showed that the metabolic pathways of isothis compound are comparable to those of this compound. researchgate.netnih.gov Despite these similarities in the metabolic routes, differences have been noted in human studies, particularly in Phase II metabolism. researchgate.net Furthermore, pharmacokinetic profiling revealed that isothis compound (a 3R alkaloid) has a delayed absorption and a shorter terminal half-life (~12-18 h) compared to this compound (a 3S alkaloid). mdpi.comarkleg.state.ar.us

This comparative analysis highlights a consistent metabolic pattern among the major kratom alkaloids while also revealing stereochemistry-driven differences in their pharmacokinetic behavior. mdpi.com

Analytical Chemistry Methodologies for Paynantheine Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is the cornerstone for the separation of paynantheine from a multitude of other alkaloids present in M. speciosa. The choice of chromatographic technique depends on the analytical goal, whether it is for qualitative screening or precise quantification.

HPLC and its advanced version, UHPLC, are the most widely employed techniques for the analysis of this compound and other kratom alkaloids. nih.gov These methods offer robust and reliable separation, making them suitable for quantitative analysis. researchgate.net

Research has demonstrated the use of reverse-phase HPLC systems for the successful separation of this compound. ukm.my A typical HPLC method might involve a C18 column with an isocratic elution using a mobile phase consisting of 20 mM ammonium (B1175870) acetate (B1210297) (pH 6) and acetonitrile (B52724) in a 35:65 ratio. ukm.my In one such analysis, this compound was detected at a retention time of 10.3 minutes. ukm.myresearchgate.net The addition of ammonium acetate to the mobile phase has been found to enhance resolution and sensitivity for both HPLC and SFC methods. usda.gov

UHPLC, which uses smaller particle size columns, offers faster analysis times and improved resolution. mdpi.com UHPLC methods have been developed to quantify this compound alongside other major alkaloids like mitragynine (B136389), speciogynine (B3026189), and speciociliatine (B128378). mdpi.comnih.gov An Acquity BEH C18 column (2.1 × 100 mm; 1.7 µm) with a mobile phase of 2 mM ammonium formate (B1220265) at pH 10 and acetonitrile is one example of a successful UHPLC setup. mdpi.com However, a significant challenge with UHPLC is the co-elution of diastereoisomers. Studies have shown that while major alkaloids are well-resolved, UHPLC may provide only partial or no separation of this compound from its stereoisomer, 3-isothis compound. hpst.cz

Detection for both HPLC and UHPLC is commonly performed using a Diode Array Detector (DAD) or a mass spectrometer (MS). usda.govcabidigitallibrary.org The maximum UV absorption for detection is often set at 226 nm. mdpi.comcabidigitallibrary.org

| Technique | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| HPLC | VertiSep™ USP C18 (4.6 × 250 mm, 5 µm) | 20 mM Ammonium Acetate (pH 6) : Acetonitrile (35:65) | Not Specified | Quantified this compound at 8.4 mg/g in an alkaloid extract. Retention time was 10.3 min. | ukm.my |

| UHPLC-UV | Acquity BEH C18 (2.1 × 100 mm, 1.7 µm) | A: 2 mM Ammonium Formate (pH 10) B: Acetonitrile | UV (DAD) | Successfully separated this compound from mitragynine, speciogynine, and speciociliatine. | mdpi.com |

| UHPLC/DAD | Not Specified | Not Specified | DAD | Provided only partial separation of mitragynine and speciogynine, and no separation of this compound and 3-isothis compound stereoisomers. | hpst.cz |

| UHPLC-HRMS | Not Specified | Not Specified | High-Resolution Mass Spectrometry (HRMS) | Developed for the analysis of 8 indole (B1671886) alkaloids, including this compound and isothis compound (B10860736), in kratom products. | nih.gov |

GC-MS is another powerful technique used for the analysis of this compound, particularly in forensic and toxicological screening of biological samples like urine. nih.govnih.gov The methodology typically involves sample preparation steps including enzymatic hydrolysis to cleave conjugates, followed by solid-phase extraction and derivatization, commonly trimethylsilylation, to increase the volatility of the alkaloids. nih.gov

In a full-scan GC-MS procedure developed for monitoring kratom intake, reconstructed mass chromatography using specific ions can indicate the presence of this compound metabolites. nih.gov While effective for detection, a notable limitation of GC-MS is its difficulty in resolving certain diastereoisomers. Research comparing chromatographic techniques found that the GC method used was unable to resolve the diastereoisomers mitragynine and speciociliatine. usda.gov Similarly, the structural similarity between this compound and its isomers presents a challenge for GC-based separation alone. usda.gov For instance, 7-hydroxy mitragynine and mitragynine pseudoindoxyl were found to be indistinguishable by GC-MS, requiring LC-based methods for differentiation. cfsre.org

| Technique | Sample Type | Sample Preparation | Key Findings | Reference |

|---|---|---|---|---|

| GC-MS | Urine | Enzymatic cleavage, solid-phase extraction, trimethylsilylation. | Developed for monitoring intake of kratom alkaloids including this compound. Detects metabolites. | nih.gov |

| GC-MS | Plant Material | Not Specified | Identified this compound in seized plant material alongside mitragynine and speciogynine. | researchgate.net |

| GC-MS | Consumer Products | Methanol (B129727) dilution. | Detected this compound in 30 out of 32 tested consumer kratom products. | uic.edu |

| GC-MS | General | Not Specified | Less satisfactory than SFC and HPLC as it was unable to resolve key diastereoisomers. | usda.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for the analysis of M. speciosa alkaloids, offering better resolution and faster analysis times compared to both HPLC and GC. usda.govhpst.cz This method uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, which provides low viscosity and high diffusivity, enabling efficient separations. hpst.cz

One study highlighted that an SFC method provided complete resolution of eight different indole and oxindole (B195798) alkaloids, including this compound and its diastereoisomer 3-isothis compound, within a short 7-minute run time. hpst.czthieme-connect.com This was a significant improvement over UHPLC, which failed to separate the this compound/3-isothis compound pair. hpst.cz The successful separation was achieved using an Agilent Rx-Sil column with a mobile phase of CO2 modified with methanol containing 10 mM ammonium acetate. hpst.czthieme-connect.com The elution pattern in SFC is often orthogonal to that of reverse-phase UHPLC, providing a complementary analytical strategy. hpst.cz Due to its reduced use of organic solvents, SFC is also considered a more environmentally friendly or "green" chemistry approach. researchgate.net

| Technique | Column | Mobile Phase | Analysis Time | Key Findings | Reference |

|---|---|---|---|---|---|

| SFC/DAD | Agilent Rx-Sil | CO2 with Methanol containing 10 mM Ammonium Acetate | 7 minutes | Provided superior resolution to UHPLC/DAD and GC/MS; fully resolved this compound and its diastereoisomer 3-isothis compound. | hpst.cz |

| SFC/DAD | Not Specified | Not Specified | Not Specified | Successfully resolved major components including this compound, with a different elution order than HPLC. | usda.gov |

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary qualitative analysis of this compound in extracts. ijstr.org It is often used as an initial screening step to monitor the progress of extraction or purification procedures, such as column chromatography. ijstr.orgum.edu.my

For the analysis of this compound, silica (B1680970) gel 60 F254 plates are typically used as the stationary phase. ijstr.org A common mobile phase for developing the plate is a mixture of hexane (B92381) and ethyl acetate, for example, in a 3:2 ratio. ijstr.org After development, the separated compounds are visualized under UV light at 254 nm. ijstr.org In one analysis, TLC was used to purify five compounds from a water extract of M. speciosa, including this compound. um.edu.my While TLC is excellent for qualitative identification, it is not typically used for precise quantification.

| Technique | Stationary Phase | Mobile Phase | Visualization | Application | Reference |

|---|---|---|---|---|---|

| TLC | Silica gel 60 F254 | Hexane : Ethyl Acetate (3:2) | UV light (254 nm) | Monitoring crude extracts from each extraction stage. | ijstr.org |

| TLC | Silica gel F254 | Not Specified | Not Specified | Analytical TLC was performed during the total synthesis of this compound. | rsc.org |

| TLC/PTLC | Silica gel | Not Specified | Not Specified | Used in the purification of this compound from an aqueous extract. | um.edu.my |

Mass Spectrometry for Identification and Quantification in Complex Matrices

Mass Spectrometry (MS), especially when coupled with chromatographic techniques (LC-MS and GC-MS), is indispensable for the structural elucidation and sensitive quantification of this compound in complex matrices like plant extracts and biological fluids. mdpi.comresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool. scholars.direct It allows for the selective detection of this compound even in the presence of numerous other co-eluting compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unequivocal identification of the compound and its metabolites. mdpi.comnih.gov For instance, UHPLC coupled to a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) has been used to identify this compound in M. speciosa leaf extracts. researchgate.netresearchgate.netmdpi.com

Furthermore, liquid chromatography-linear ion trap-mass spectrometry has been instrumental in studying the metabolism of this compound. nih.gov These studies, conducted on rat and human urine, identified several phase I metabolites, including 9-O-demethyl PAY and 16-carboxy PAY, indicating that this compound is metabolized via pathways similar to mitragynine. nih.gov The detailed structural information provided by MSn fragmentation patterns is crucial for identifying these metabolic products. researchgate.netnih.gov

Advanced Separation Techniques (e.g., Capillary Electrophoresis)

For particularly challenging separations, such as resolving stereoisomers, advanced techniques like Capillary Electrophoresis (CE) have been applied. CE separates ions based on their electrophoretic mobility in an electric field, offering a different separation mechanism compared to chromatography.

A nonaqueous capillary electrophoretic method (NACE) with MS detection is one of the few techniques reported in the literature capable of analyzing mitragynine-type and this compound-type stereoisomers in kratom samples. mdpi.com More recently, affinity capillary electrophoresis (ACE) has been used to investigate the complexation behavior of this compound and other kratom alkaloids with cyclodextrins. dntb.gov.uanih.gov Such studies are foundational for developing methods to improve the analytical separation and understanding of these closely related compounds. mdpi.comdntb.gov.ua The experiments are often performed using untreated fused silica capillaries and phosphate (B84403) buffers. mdpi.com

In Vitro Permeability Assays (e.g., Blood-Brain Barrier Models)

In the realm of neuropharmacology, a compound's ability to penetrate the central nervous system (CNS) is a critical determinant of its potential therapeutic efficacy. For psychoactive compounds like this compound, crossing the blood-brain barrier (BBB) is a prerequisite for interacting with central receptors. In vitro permeability assays serve as essential, high-throughput screening tools in early-stage drug discovery to predict the passive transcellular transport of molecules across the BBB.

One of the most utilized methods is the Parallel Artificial Membrane Permeability Assay (PAMPA), specifically its BBB-adapted model (PAMPA-BBB). mdpi.com This assay provides a rapid and simplified in vitro model of the BBB, investigating permeability through passive diffusion. mdpi.com The PAMPA-BBB model uses a filter plate coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane that separates a donor compartment (representing blood) from an acceptor compartment (representing brain tissue). researchgate.net Test compounds are added to the donor well, and after an incubation period, the concentration of the compound in the acceptor well is quantified, typically by High-Performance Liquid Chromatography (HPLC) or other sensitive analytical techniques. mdpi.comusda.gov

The permeability is expressed as an effective permeability coefficient (Pe), and its logarithmic value (logPe) is used to classify compounds as having high (BBB+) or low (BBB-) permeability. mdpi.com Research utilizing the PAMPA-BBB assay has demonstrated that this compound, along with other major kratom alkaloids like mitragynine, speciogynine, and speciociliatine, possesses excellent in vitro BBB permeability. mdpi.comresearchgate.netnih.govdntb.gov.ua Studies have reported logPe values that effectively discriminate between compounds with good and poor BBB permeability, with values greater than -6.0 indicating a high likelihood of crossing the BBB. mdpi.com The results for this compound and its co-occurring alkaloids indicate that they are all capable of crossing the BBB via passive diffusion in this in vitro model. mdpi.comresearchgate.net This high permeability is anticipated based on its structural similarity to mitragynine, whose ability to cross the BBB has been confirmed in vivo. mdpi.com

| Compound | Effective Permeability (logPe) mdpi.com | BBB Permeability Classification mdpi.com |

|---|---|---|

| This compound | -4.42 | High (BBB+) |

| Mitragynine | -4.77 | High (BBB+) |

| Speciogynine | -4.66 | High (BBB+) |

| Speciociliatine | -4.73 | High (BBB+) |

Radioligand Binding and Functional Assay Methodologies

To elucidate the molecular mechanisms of this compound, researchers employ radioligand binding and functional assays to characterize its interactions with specific neurotransmitter receptors. These in vitro techniques are fundamental in determining a compound's receptor affinity, selectivity, and functional activity (i.e., whether it acts as an agonist, antagonist, or partial agonist).

Radioligand Binding Assays

Radioligand binding assays are used to measure the affinity of a ligand (like this compound) for a receptor. openrepository.com In these experiments, a radiolabeled compound (radioligand) with known high affinity for a specific receptor is incubated with a preparation of cell membranes expressing that receptor. openrepository.com In competitive binding assays, the ability of an unlabeled test compound (this compound) to displace the radioligand from the receptor is measured. openrepository.com The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. openrepository.com This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. openrepository.com A lower Ki value signifies higher binding affinity. openrepository.com

Studies have used this methodology to investigate this compound's affinity for various receptors. At human opioid receptors, this compound demonstrates a notable affinity for the mu-opioid receptor (MOR), with a reported Ki value of 410 nM. frontiersin.org It also binds to the kappa-opioid receptor (KOR) with a Ki of 2.6 µM. plos.org Interestingly, while some platforms predict binding at the delta-opioid receptor (DOR), no significant binding was measured at the human DOR at concentrations under 10 µM. plos.org

Beyond opioid receptors, this compound has been shown to interact with serotonin (B10506) (5-HT) receptors. frontiersin.orgnih.gov Using the radioligand [3H]8-OH-DPAT, research has revealed that this compound has a high binding affinity for the human 5-HT1A receptor, with a Ki value of 32 nM. researchgate.net It also displays affinity for 5-HT2B and 5-HT7a receptors. nih.govfsu.edu

Functional Assays